molecular formula C22H23N3O B5666041 N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide

N'-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B5666041
M. Wt: 345.4 g/mol
InChI Key: KQNGEHGXTPZJOJ-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure that combines a cyclohexylidene group, a methyl group, a phenyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or amines, and substitution reactions can lead to various substituted indole derivatives.

Scientific Research Applications

N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The compound may exert its effects through binding to receptors, inhibiting enzymes, or modulating signaling pathways, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1H-indole-2-carbohydrazide: Lacks the cyclohexylidene group but shares the indole core and other substituents.

    N’-cyclohexylidene-3-phenyl-1H-indole-2-carbohydrazide: Similar structure but without the methyl group.

    5-methyl-1H-indole-2-carbohydrazide: Contains the indole core and methyl group but lacks the phenyl and cyclohexylidene groups.

Uniqueness

N’-cyclohexylidene-5-methyl-3-phenyl-1H-indole-2-carbohydrazide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. The presence of the cyclohexylidene group, in particular, may influence its interaction with biological targets and its overall stability and reactivity.

Properties

IUPAC Name

N-(cyclohexylideneamino)-5-methyl-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(23-19)22(26)25-24-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,23H,3,6-7,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGEHGXTPZJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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